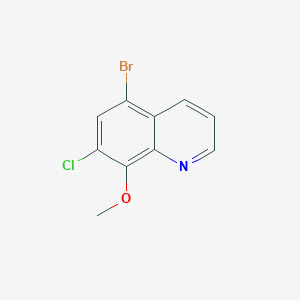
1-(Quinolin-2-ylmethyl)-1H-indole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Quinolin-2-ylmethyl)-1H-indole-7-carboxylic acid is a complex organic compound that features a quinoline moiety attached to an indole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
The synthesis of 1-(Quinolin-2-ylmethyl)-1H-indole-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Attachment to the Indole Ring: The quinoline moiety is then attached to the indole ring through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable leaving group.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 7-position of the indole ring. This can be achieved through various carboxylation reactions, such as the use of carbon dioxide under high pressure.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(Quinolin-2-ylmethyl)-1H-indole-7-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkyl halides, and strong bases.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various heterocyclic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to partially or fully hydrogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Quinolin-2-ylmethyl)-1H-indole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1-(Quinolin-2-ylmethyl)-1H-indole-7-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in these interactions can vary but often include signal transduction pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(Quinolin-2-ylmethyl)-1H-indole-7-carboxylic acid can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like quinoline N-oxides and quinoline carboxylic acids share structural similarities but may have different reactivity and biological activities.
Indole Derivatives: Compounds like indole-3-carboxylic acid and indole-2-carboxylic acid have similar indole ring systems but differ in the position and nature of substituents.
Hybrid Compounds: Other hybrid compounds that combine quinoline and indole moieties may have unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H14N2O2 |
|---|---|
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
1-(quinolin-2-ylmethyl)indole-7-carboxylic acid |
InChI |
InChI=1S/C19H14N2O2/c22-19(23)16-6-3-5-14-10-11-21(18(14)16)12-15-9-8-13-4-1-2-7-17(13)20-15/h1-11H,12H2,(H,22,23) |
InChI-Schlüssel |
VMCZVBDRLWLFLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN3C=CC4=C3C(=CC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12830258.png)



![4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant](/img/structure/B12830283.png)



![Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12830290.png)
![tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12830317.png)

